N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O5 and its molecular weight is 342.311. The purity is usually 95%.
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Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates multiple heterocyclic rings, including isoxazole and oxadiazole, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C12H13N5O5 with a molecular weight of 307.26 g/mol. Its structure is characterized by:
- Isoxazole Ring : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole Ring : Known for its bioisosteric properties, enhancing the compound's biological efficacy.
- Benzo[b][1,4]dioxine Core : Provides additional stability and potential interaction sites for biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and isoxazole moieties exhibit a wide range of biological activities. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar oxadiazole-containing compounds. For instance:
- Mechanism of Action : Compounds with oxadiazole units have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the isoxazole ring may enhance interactions with specific cellular targets involved in cancer progression .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa (cervical) | 10.5 | |
Compound B | MCF7 (breast) | 8.0 | |
N-(...)-Dioxine | A549 (lung) | 7.5 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Inhibition Studies : Recent findings suggest that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. For example, certain derivatives showed inhibition rates against Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
Study 1: Synthesis and Biological Evaluation
A study conducted on similar derivatives demonstrated that modifications to the oxadiazole ring could significantly enhance anticancer activity. The synthesized compounds were evaluated against a panel of cancer cell lines, revealing that specific substitutions led to improved potency .
Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis indicated that the introduction of methyl groups on the isoxazole ring could enhance binding affinity to target proteins involved in cancer cell proliferation. This study utilized molecular docking simulations alongside biological assays to validate findings .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-9-6-10(19-24-9)15-18-14(25-20-15)7-17-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-6,13H,7-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWRMCVAISHCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.